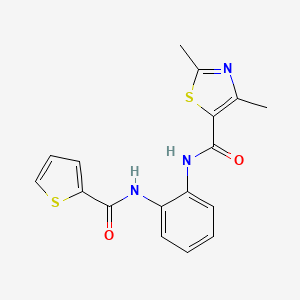

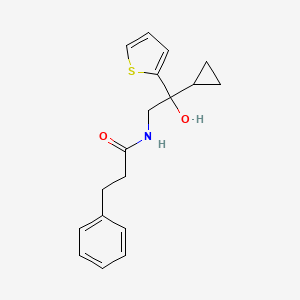

![molecular formula C13H21NO4 B2525424 叔丁基螺[6-氧杂-3-氮杂双环[3.1.0]己烷-2,4'-氧杂]-3-羧酸酯 CAS No. 2377032-93-2](/img/structure/B2525424.png)

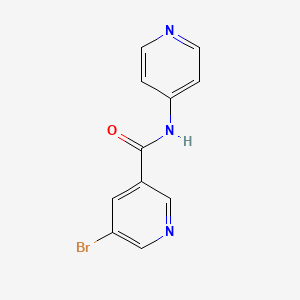

叔丁基螺[6-氧杂-3-氮杂双环[3.1.0]己烷-2,4'-氧杂]-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl spiro compounds has been explored through various synthetic routes. In one study, efficient and scalable methods were developed to synthesize tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that serves as a precursor for further chemical modifications . This compound is particularly interesting due to its potential to access chemical spaces that are complementary to those accessed by piperidine ring systems. The synthetic routes described allow for selective derivatization on the azetidine and cyclobutane rings, which could lead to the creation of novel compounds with potential biological activity .

Molecular Structure Analysis

The tert-butyl spiro compounds under discussion are characterized by their spirocyclic structure, which includes both carbo- and heterocyclic fragments. This structural motif is significant as it can be used to generate a variety of biologically active heterocyclic compounds . The presence of multiple reactive sites on these molecules, such as the active methylene group, allows for further chemical transformations, which can be exploited to synthesize a diverse array of derivatives .

Chemical Reactions Analysis

In a related study, the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal was investigated . This reaction showcases the compound's ability to undergo condensation reactions, leading to the formation of isomeric products. The reaction was carried out in toluene, and the resulting isomeric condensation products were separated based on their solubility differences in hexane. The yields of the isolated isomers were 44% and 17%, respectively, indicating that the reaction conditions and the molar ratio of the reactants can be optimized to favor the formation of specific isomers .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate are not detailed in the provided papers, the general properties of related tert-butyl spiro compounds can be inferred. These compounds typically exhibit solubility characteristics that can be manipulated for the purpose of separation and purification, as demonstrated by the isolation of isomeric condensation products . The spirocyclic structure also implies a degree of rigidity and steric hindrance, which can influence the compound's reactivity and the selectivity of its reactions. The bifunctional nature of these compounds suggests that they have multiple reactive sites, which can be selectively targeted in synthetic applications .

科学研究应用

螺环和杂环化合物的合成

Moskalenko 等人(2012 年)描述了一种合成螺环 3-氧代四氢呋喃的程序,该程序用于制备其他生物活性杂环化合物。该研究重点关注叔丁基 3-氧代-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯与 N,N-二甲基甲酰胺二甲缩醛的反应,突出了其在生成具有潜在生物活性的异构缩合产物中的效用(Moskalenko & Boev, 2012)。

有机化学中的机理研究

Lattes 等人(1982 年)研究了恶唑烷酮的光化学和热重排,为立体电子控制论提供了证据。这项研究阐明了螺恶唑烷酮在不同条件下的行为,有助于理解光化学和热重排中的区域选择性,这对于设计复杂分子的合成途径至关重要(Lattes et al., 1982)。

合成有用程序的开发

Galeotti 等人(2022 年)探索了锰催化的 C(sp3)–H 官能化中的氧化途径,展示了精确控制 C–H 氧化反应化学选择性的能力。这项研究为脂肪族 C–H 键氧化提供了工具包,展示了特定条件如何导致氧化产物的选择性形成(Galeotti et al., 2022)。

对有机合成和药用化学的贡献

Moskalenko 等人(2014 年)和其他研究重点关注哌啶衍生物和螺环化合物的合成,表明这些方法在药理活性分子开发中的相关性。此类化合物的合成涉及复杂的反应,这些反应提供了对复杂有机分子构建的宝贵见解,这可能对药物发现和开发感兴趣(Moskalenko & Boev, 2014)。

安全和危害

The compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

未来方向

The compound can be used as an intermediate in the synthesis of pharmaceutical products including inhibitors and anticancer compounds . It is also used in the synthesis of chiral pyrrolidine inhibitors with the ability to bind to Neuronal Nitric Oxide Synthase . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.

属性

IUPAC Name |

tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(15)14-8-9-10(17-9)13(14)4-6-16-7-5-13/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQSVJMDNIFIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C13CCOCC3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

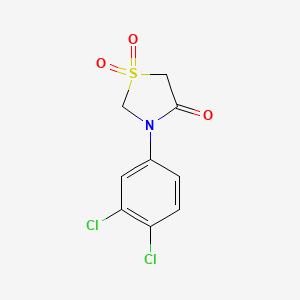

![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)

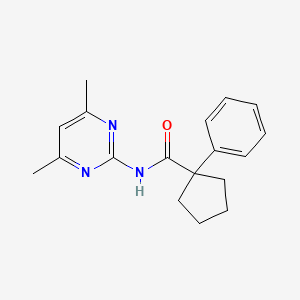

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)

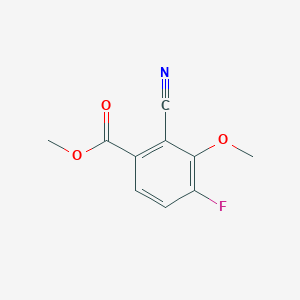

![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)